Levocetrizine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

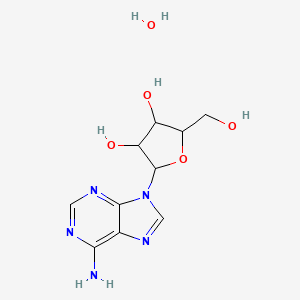

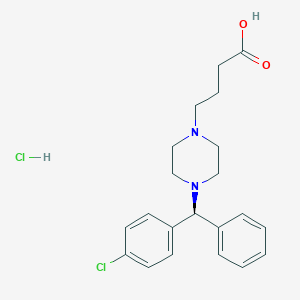

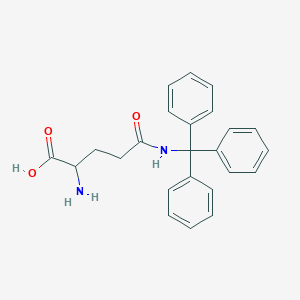

Levocetirizine Hydrochloride is a second-generation antihistamine used primarily to treat allergic rhinitis and chronic idiopathic urticaria. It is the R-enantiomer of cetirizine, which means it is a more active form of the drug. Levocetirizine Hydrochloride works by selectively inhibiting the histamine H1 receptors, thereby preventing the typical symptoms of allergies such as sneezing, itching, and runny nose .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Levocetirizine Hydrochloride is synthesized through a multi-step process. The synthesis begins with the cyclization of ®-4-chlorobenzhydrylamine and tri(2-chloroethyl)amine to form an intermediate compound. This intermediate then undergoes a condensation reaction with 2-ethyl glycolate to produce Levocetirizine. The final step involves hydrochlorination to form Levocetirizine Hydrochloride .

Industrial Production Methods

In industrial settings, Levocetirizine Hydrochloride is produced using a catalytic oxidation process. This method employs Pd-M/C as a catalyst to achieve high conversion rates and selectivity. The process is environmentally friendly and ensures high optical purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Levocetirizine Hydrochloride primarily undergoes substitution reactions. It can also be involved in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like hydrochloric acid for the formation of the hydrochloride salt.

Oxidation Reactions: Catalysts such as Pd-M/C are used for the oxidation of intermediates.

Reduction Reactions: Reducing agents like sodium borohydride can be used in specific synthetic steps.

Major Products

The major product of these reactions is Levocetirizine Hydrochloride itself. Other minor products may include various intermediates and by-products formed during the synthesis .

Applications De Recherche Scientifique

Levocetirizine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of enantiomeric purity and chiral synthesis.

Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

Medicine: Widely used in clinical trials to study its efficacy in treating allergic conditions.

Industry: Employed in the formulation of various pharmaceutical products, including tablets and syrups

Mécanisme D'action

Levocetirizine Hydrochloride acts as an inverse agonist at the histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves. This action helps alleviate symptoms of allergic reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cetirizine: The parent compound from which Levocetirizine is derived.

Loratadine: Another second-generation antihistamine used for similar indications.

Hydroxyzine: A first-generation antihistamine with sedative properties.

Uniqueness

Levocetirizine Hydrochloride is unique due to its higher affinity for the histamine H1 receptor compared to cetirizine. It is also less sedating than first-generation antihistamines like hydroxyzine, making it a preferred choice for patients who need to avoid drowsiness .

Propriétés

Formule moléculaire |

C21H26Cl2N2O2 |

|---|---|

Poids moléculaire |

409.3 g/mol |

Nom IUPAC |

4-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]butanoic acid;hydrochloride |

InChI |

InChI=1S/C21H25ClN2O2.ClH/c22-19-10-8-18(9-11-19)21(17-5-2-1-3-6-17)24-15-13-23(14-16-24)12-4-7-20(25)26;/h1-3,5-6,8-11,21H,4,7,12-16H2,(H,25,26);1H/t21-;/m0./s1 |

Clé InChI |

ZLASGXIMJVPGNZ-BOXHHOBZSA-N |

SMILES isomérique |

C1CN(CCN1CCCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

SMILES canonique |

C1CN(CCN1CCCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)

![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)

![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)

![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13399101.png)

![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13399112.png)